Draflazine
Vue d'ensemble
Description
La draflazine est un puissant inhibiteur des transporteurs de nucléosides d’équilibre, ciblant spécifiquement le transporteur de nucléosides d’équilibre 1. Ce composé est connu pour ses propriétés cardioprotectrices en raison de sa capacité à potentialiser les effets médiés par les récepteurs de l’adénosine dans le myocarde ischémique .
Applications De Recherche Scientifique
Draflazine has a wide range of scientific research applications:
Chemistry: Used as a reference compound in studies involving nucleoside transport inhibitors.
Biology: Investigated for its role in modulating adenosine levels in biological systems.
Medicine: Explored for its cardioprotective effects, particularly in conditions involving ischemia and reperfusion injury.
Industry: Utilized in the development of new pharmaceuticals targeting nucleoside transporters .
Mécanisme D'action
La draflazine exerce ses effets en inhibant le transporteur de nucléosides d’équilibre 1, augmentant ainsi la concentration extracellulaire d’adénosine. Cela conduit à une activation accrue des récepteurs de l’adénosine, qui médient divers effets cardioprotecteurs, notamment la vasodilatation, les réponses anti-inflammatoires et la protection contre les lésions ischémiques .
Analyse Biochimique
Biochemical Properties
Draflazine interacts primarily with the equilibrative nucleoside transporter 1 (ENT1), exhibiting a high degree of selectivity over ENT2 . ENT1 is a crucial protein involved in the transport of nucleosides across cell membranes. By inhibiting ENT1, this compound can impact various biochemical reactions, particularly those involving nucleosides.
Cellular Effects
This compound’s primary cellular effect is the inhibition of ENT1, which can influence various cellular processes. For instance, ENT1 plays a crucial role in adenosine transport, a molecule involved in numerous cellular functions, including energy transfer and signal transduction . By inhibiting ENT1, this compound can potentially disrupt these processes, leading to various cellular effects.
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with ENT1. It binds to ENT1, inhibiting the transporter’s function and thereby disrupting the normal transport of nucleosides across the cell membrane . This can lead to changes in cellular metabolism and gene expression, as nucleosides play key roles in these processes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been observed in studies where it was administered as a 15 min intravenous infusion. Plasma and whole blood concentrations were measured up to 32 hours post-dose . The pharmacokinetics of this compound in blood were determined and characterized by a two-compartment pharmacokinetic model .
Metabolic Pathways
Nucleosides are key components of nucleotides, which are essential for various metabolic processes, including DNA replication and energy metabolism .
Transport and Distribution
This compound’s transport and distribution within cells and tissues are closely tied to its interaction with ENT1. As an ENT1 inhibitor, this compound can influence the transport and distribution of nucleosides within cells
Subcellular Localization
The subcellular localization of this compound is not fully known. Given its role as an ENT1 inhibitor, it’s likely that this compound localizes to areas where ENT1 is present. ENT1 is typically found in the cell membrane, suggesting that this compound may also localize to this area to exert its effects .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La draflazine peut être synthétisée par un procédé en plusieurs étapes impliquant la réaction de la 4-amino-2,6-dichloroaniline avec l’acide 5,5-bis(4-fluorophényl)pentanoïque, suivie d’une cyclisation avec la pipérazine et d’une acylation subséquente. Les conditions de réaction impliquent généralement l’utilisation de solvants organiques tels que le diméthylsulfoxyde et l’éthanol, les températures de réaction étant maintenues entre 25 °C et 80 °C .
Méthodes de production industrielle
La production industrielle de this compound implique une synthèse à grande échelle utilisant des conditions de réaction similaires à celles de la synthèse en laboratoire, mais optimisées pour des rendements et une pureté plus élevés. Le procédé comprend des étapes de purification rigoureuses telles que la recristallisation et la chromatographie afin de garantir que le produit final répond aux normes pharmaceutiques .
Analyse Des Réactions Chimiques
Types de réactions
La draflazine subit diverses réactions chimiques, notamment :
Oxydation : La this compound peut être oxydée dans des conditions spécifiques pour former des oxydes correspondants.
Réduction : Le composé peut être réduit en ses dérivés amines.
Substitution : La this compound peut subir des réactions de substitution nucléophile, en particulier aux groupes amino et chloro.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium et le borohydrure de sodium sont utilisés.
Substitution : Des réactifs comme l’hydroxyde de sodium et divers halogénoalcanes sont utilisés.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la this compound, tels que ses oxydes, amines et analogues substitués .
Applications de recherche scientifique
La this compound a un large éventail d’applications de recherche scientifique :
Chimie : Utilisée comme composé de référence dans des études impliquant des inhibiteurs du transport de nucléosides.
Biologie : Étudiée pour son rôle dans la modulation des taux d’adénosine dans les systèmes biologiques.
Médecine : Explorée pour ses effets cardioprotecteurs, en particulier dans les conditions impliquant une ischémie et une lésion de reperfusion.
Industrie : Utilisée dans le développement de nouveaux médicaments ciblant les transporteurs de nucléosides .
Comparaison Avec Des Composés Similaires
Composés similaires
Dipyridamole : Un autre inhibiteur du transport de nucléosides possédant des propriétés cardioprotectrices similaires.
Unicité
La draflazine est unique en raison de sa grande sélectivité pour le transporteur de nucléosides d’équilibre 1 par rapport au transporteur de nucléosides d’équilibre 2, ce qui la rend particulièrement efficace pour moduler les taux d’adénosine dans des tissus spécifiques .
Propriétés
IUPAC Name |
1-[2-(4-amino-2,6-dichloroanilino)-2-oxoethyl]-4-[5,5-bis(4-fluorophenyl)pentyl]piperazine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33Cl2F2N5O2/c31-25-15-23(35)16-26(32)29(25)37-28(40)18-39-14-13-38(17-27(39)30(36)41)12-2-1-3-24(19-4-8-21(33)9-5-19)20-6-10-22(34)11-7-20/h4-11,15-16,24,27H,1-3,12-14,17-18,35H2,(H2,36,41)(H,37,40) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWMYIWLIESDFRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1CCCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C(=O)N)CC(=O)NC4=C(C=C(C=C4Cl)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33Cl2F2N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60869655 | |
Record name | 1-[2-(4-Amino-2,6-dichloroanilino)-2-oxoethyl]-4-[5,5-bis(4-fluorophenyl)pentyl]piperazine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60869655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
604.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120770-34-5 | |
Record name | Draflazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120770-34-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Draflazine [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120770345 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DRAFLAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Y25DT968Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Draflazine exerts its pharmacological effects by binding to and inhibiting equilibrative nucleoside transporter 1 (ENT1) [, ]. This inhibition prevents the cellular uptake of adenosine, leading to an increase in its extracellular concentration [, , ]. This elevation in adenosine levels can then activate adenosine receptors (primarily A1 and A2A subtypes), triggering various downstream effects depending on the tissue and receptor subtype involved [, , , , , , ].
ANone: The provided abstracts primarily focus on the pharmacological aspects of this compound and do not provide detailed information about its material compatibility, stability under various conditions, or specific applications beyond its therapeutic potential.
A: this compound is not a catalyst. It functions as an inhibitor of ENT1, meaning it binds to the transporter and hinders its function, rather than catalyzing a chemical reaction [, , ].
A: While the abstracts don't provide explicit details on computational studies, one study mentions the development of a physiological red blood cell kinetic model to understand the relationship between adenosine breakdown inhibition and nucleoside transporter occupancy by this compound []. This suggests the use of computational modeling in understanding this compound's pharmacokinetics.
A: Research indicates that specific structural features of this compound are crucial for its interaction with ENT1. Studies involving this compound analogues and chimeric constructs between human and rat ENT1 have identified transmembrane segments 3-6 as crucial for binding to coronary vasodilator drugs, including this compound [, ]. Mutations at specific residues within ENT1, such as Trp29, significantly influence the binding affinity of this compound and its analogues []. Additionally, research on the stereoselectivity of this compound enantiomers revealed that the (-) enantiomer, this compound, exhibits higher potency in inhibiting nucleoside transport and exerts cardioprotective effects, while the (+) enantiomer lacks these properties []. This highlights the importance of stereochemistry in this compound's biological activity.
ANone: The provided abstracts do not delve into the specific stability challenges of this compound or describe formulation strategies employed to enhance its stability, solubility, or bioavailability.
ANone: The provided abstracts primarily focus on the pharmacological research of this compound and do not discuss SHE regulations, risk minimization procedures, or responsible practices associated with its development or handling.
A: this compound exhibits non-linear pharmacokinetics, largely due to its capacity-limited binding to the nucleoside transporter located on red blood cells [, ]. This binding significantly influences its distribution and elimination. The compound exhibits a long terminal half-life in blood (approximately 24 hours) [], but a much shorter half-life in plasma (around 10.7 hours) due to its extensive binding to red blood cells. Interestingly, the relationship between this compound concentration and its pharmacodynamic effect, namely adenosine breakdown inhibition (ABI), is also non-linear and follows a sigmoidal Emax model []. This means a high degree of transporter occupancy by this compound is needed to achieve substantial ABI.
ANone: this compound demonstrated efficacy in various experimental settings:
- Augmented Vasodilation: In human studies, this compound enhanced the vasodilatory response to adenosine in the forearm without causing significant systemic effects [, ]. This suggests potential in enhancing adenosine-mediated cardioprotection.
- Cardioprotection in Animal Models: this compound showed cardioprotective effects in animal models of myocardial ischemia. It improved functional recovery, reduced ischemic contracture, and decreased creatine kinase release, indicating a reduction in myocardial damage [, , ].
- Antihyperalgesic Activity: this compound displayed antihyperalgesic activity in guinea pig models of inflammatory pain. It effectively reversed mechanical and thermal hyperalgesia, likely mediated by enhancing endogenous adenosine levels [].
- Increased Tissue Blood Flow: In rabbit models, this compound increased blood flow in contracting skeletal muscle, suggesting a potential mechanism for its therapeutic effect in conditions like intermittent claudication [].
ANone: The provided abstracts do not mention specific resistance mechanisms to this compound or its relation to cross-resistance with other compounds or drug classes.
A: While the provided research highlights the potential therapeutic benefits of this compound, they do not provide comprehensive data on its toxicology, long-term effects, or overall safety profile. One study mentioned that high caffeine levels in humans could potentially reduce the beneficial effects of this compound on myocardial function [], suggesting a possible interaction that requires further investigation.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.